molecular formula C10H17ClN2O B6214580 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride CAS No. 2731007-85-3

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride

Cat. No.: B6214580
CAS No.: 2731007-85-3
M. Wt: 216.71 g/mol
InChI Key: VTIWXXBXDQLZAH-UHFFFAOYSA-N
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Description

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride is a chemical compound with a molecular formula of C10H17ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride typically involves the reaction of 2-(tert-butoxy)pyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[2-(tert-butoxy)pyridin-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

    2-(tert-butoxy)pyridine: Lacks the methanamine group, resulting in different chemical properties and applications.

    4-tert-Butylpyridine: Similar structure but different functional groups, leading to different reactivity and uses.

    Pyridine derivatives: Various derivatives with different substituents, each with unique properties and applications.

This compound stands out due to its unique combination of the tert-butoxy and methanamine groups, which confer specific chemical and biological properties.

Properties

CAS No.

2731007-85-3

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-10(2,3)13-9-6-8(7-11)4-5-12-9;/h4-6H,7,11H2,1-3H3;1H

InChI Key

VTIWXXBXDQLZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1)CN.Cl

Purity

95

Origin of Product

United States

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